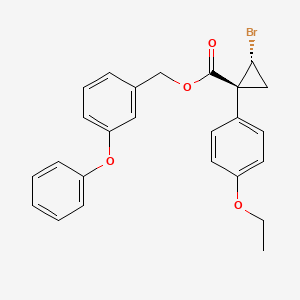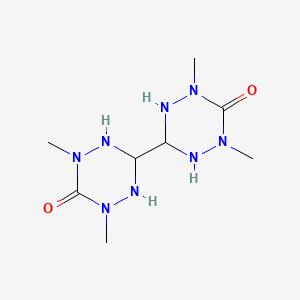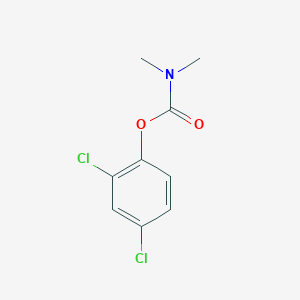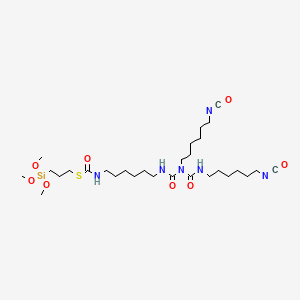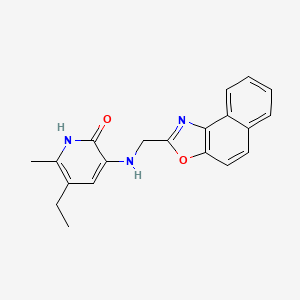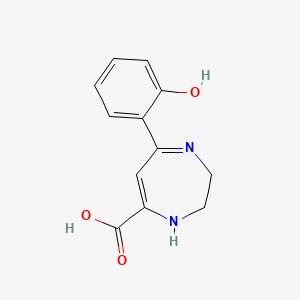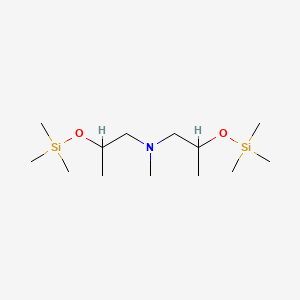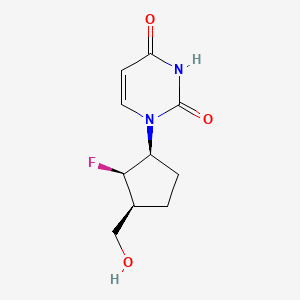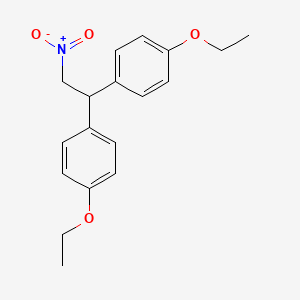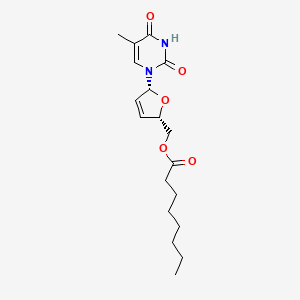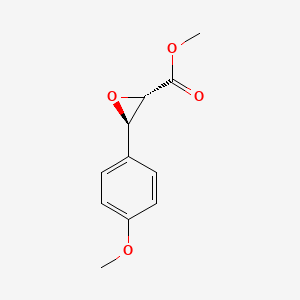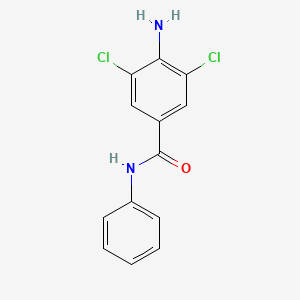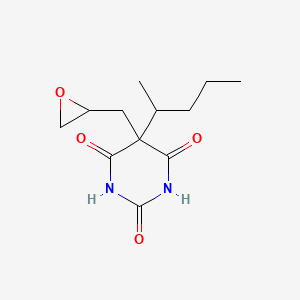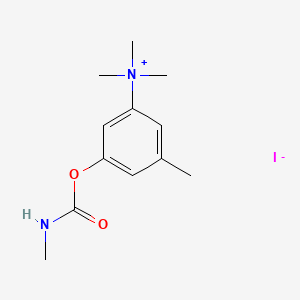
Ammonium, (3-methylcarbamoyloxy-m-tolyl)trimethyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium iodide is a chemical compound with the molecular formula C12H19IN2O2 and a molecular weight of 350.196 g/mol. This compound is known for its unique structure, which includes a trimethylammonium group and a methylcarbamoyloxy group attached to a phenyl ring. It is primarily used in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium iodide typically involves the reaction of 3-methyl-5-(methylcarbamoyloxy)phenylamine with methyl iodide in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous acetone or acetonitrile
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Crystallization or recrystallization to obtain high-purity product
Quality Control: Analytical techniques such as HPLC and NMR to ensure product quality
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium iodide undergoes various chemical reactions, including:
Oxidation: Can be oxidized using oxidizing agents like potassium permanganate
Reduction: Reduction reactions using reducing agents like sodium borohydride
Substitution: Nucleophilic substitution reactions with halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Alkyl halides in the presence of a base
Major Products
Oxidation: Formation of corresponding carboxylic acids
Reduction: Formation of amines
Substitution: Formation of substituted phenyl derivatives
Applications De Recherche Scientifique
Trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium iodide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis
Biology: In studies involving enzyme inhibition and protein interactions
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cell membrane receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylphenylammonium iodide
- Methylcarbamoyloxyphenylammonium iodide
- Trimethylbenzylammonium iodide
Uniqueness
Trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium iodide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a trimethylammonium group and a methylcarbamoyloxy group makes it particularly useful in specialized applications where similar compounds may not be as effective.
Propriétés
Numéro CAS |
64050-11-9 |
|---|---|
Formule moléculaire |
C12H19IN2O2 |
Poids moléculaire |
350.20 g/mol |
Nom IUPAC |
trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium;iodide |
InChI |
InChI=1S/C12H18N2O2.HI/c1-9-6-10(14(3,4)5)8-11(7-9)16-12(15)13-2;/h6-8H,1-5H3;1H |
Clé InChI |
XXNORFZHPIWSBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OC(=O)NC)[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)
